2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine
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Overview
Description
2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine: (CAS: 1246466-49-8) is a heterocyclic organic compound. Its chemical formula is C9H7ClF5N, and its molecular weight is 259.60 g/mol . The compound features a pyridine ring substituted with chlorine, methyl, and pentafluoroethyl groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several methods. One approach is the reaction of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, yielding the desired product . Further optimization and variations may exist, but this provides a starting point.
Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. research and development in this area may yield more efficient processes in the future.
Chemical Reactions Analysis
Reactivity: Due to the presence of strong electron-withdrawing substituents (fluorine atoms) in the aromatic ring, fluoropyridines like our compound exhibit reduced basicity and lower reactivity compared to their chlorinated or brominated analogues. Common reactions include substitution, cyclization, and other transformations.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, the Umemoto reaction or Balts-Schiemann reaction may be employed for fluorination. Pd/C catalysts with ammonium formate can facilitate various transformations .
Major Products: The major products formed from reactions involving 2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine would include derivatives with different substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity and use it as a building block for more complex molecules. Its unique properties make it valuable in synthetic chemistry.
Biology and Medicine: While specific applications are not well-documented, fluorinated compounds often find use in drug discovery and imaging agents. Fluorine-containing molecules have been studied for their potential in various biological contexts.
Industry: Fluorine-modified compounds are sought after for their improved properties, such as increased stability and bioavailability. Applications in agrochemicals and pharmaceuticals are promising .
Mechanism of Action
The precise mechanism by which 2-Chloromethyl-4-methyl-5-pentafluoroethylpyridine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Properties
Molecular Formula |
C9H7ClF5N |
---|---|
Molecular Weight |
259.60 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H7ClF5N/c1-5-2-6(3-10)16-4-7(5)8(11,12)9(13,14)15/h2,4H,3H2,1H3 |
InChI Key |
WUXBRCJDXNKOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CCl |
Origin of Product |
United States |
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